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Fmoc-S-carboxymethyl-L-cysteine

Cat. No.: B13616774
M. Wt: 401.4 g/mol
InChI Key: XBOWICHXMBVKIH-KRWDZBQOSA-N
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Description

Historical and Current Context within Synthetic Peptide Chemistry

The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s revolutionized the way peptides could be created in the laboratory, paving the way for significant advancements in biochemistry and medicine. peptide.compublish.csiro.au A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions at the reactive amino group of amino acids during the peptide chain elongation process. youtube.com

The fluorenylmethyloxycarbonyl (Fmoc) protecting group was introduced by Carpino and Han in 1970. altabioscience.com Its key advantage lies in its base-lability, meaning it can be removed under mild basic conditions, typically with a weak amine base like piperidine (B6355638). youtube.comaltabioscience.com This characteristic offered a significant improvement over the older tert-butyloxycarbonyl (Boc) protecting group, which required harsh acidic conditions for removal. The use of Fmoc chemistry allows for milder reaction conditions during peptide synthesis, which is particularly beneficial for creating complex peptides or those containing sensitive modifications like phosphorylation or glycosylation. altabioscience.comnih.gov The Fmoc/tBu strategy, developed in 1978, further solidified the importance of Fmoc-protected amino acids in SPPS. peptide.com

The synthesis of peptides containing cysteine presents unique challenges due to the reactive nature of its sulfhydryl group. sigmaaldrich.comsigmaaldrich.com To address this, various protecting groups for the sulfur atom have been developed. In the case of Fmoc-S-carboxymethyl-L-cysteine, the S-carboxymethyl group serves a dual purpose. It protects the thiol group, preventing the formation of unwanted disulfide bonds during peptide synthesis.

Fundamental Role as a Protected Amino Acid Building Block for Research Applications

This compound serves as a fundamental building block in the Fmoc-based solid-phase synthesis of peptides. scbt.com The Fmoc group on the N-terminus allows for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support. youtube.com After the coupling of each amino acid, the Fmoc group is removed, exposing a new amino group ready for the next coupling reaction.

The S-carboxymethyl group on the cysteine side chain provides a stable and orthogonal protection strategy. This means that the protecting group on the sulfur atom is not removed under the same conditions as the Fmoc group, ensuring the integrity of the cysteine residue throughout the synthesis.

The use of this compound and other protected amino acids has become standard practice in both academic and industrial research. altabioscience.comnih.gov The availability of high-purity Fmoc-amino acids is crucial for the successful synthesis of high-quality peptides, leading to higher yields and easier purification. nih.goviris-biotech.de These synthetic peptides are indispensable tools in a wide range of research areas, including:

Drug Discovery and Development: Synthetic peptides are used to develop new therapeutic agents.

Proteomics Research: Custom-synthesized peptides are used as standards and probes to study protein expression and function.

Antibody Production: Synthetic peptides corresponding to specific protein sequences are used to generate antibodies. nih.gov

Biomaterials Science: The self-assembly properties of Fmoc-modified amino acids and short peptides are being explored for the creation of functional materials for applications like drug delivery and tissue engineering. researchgate.netrsc.org

Key Properties of this compound

PropertyValue
Chemical Formula C20H19NO6S
Molecular Weight 401.43 g/mol scbt.com
Appearance White to off-white powder
Solubility Soluble in organic solvents like N,N-dimethylformamide (DMF) publish.csiro.au

Detailed Research Findings

Recent research has continued to highlight the utility of Fmoc-protected amino acids in sophisticated biochemical studies. For instance, the development of building blocks for the synthesis of peptides with post-translational modifications, such as adenylylation at serine or threonine residues, relies on the principles of Fmoc chemistry. nih.gov This allows researchers to create specific modified peptides to investigate their roles in cellular signaling and other biological processes.

Furthermore, studies on S-carboxymethyl-L-cysteine and its derivatives have explored their potential antioxidant properties. nih.govmdpi.commdpi.com While this compound is primarily a synthetic intermediate, the underlying S-carboxymethyl-L-cysteine moiety has been investigated for its ability to protect against oxidative stress. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO6S B13616774 Fmoc-S-carboxymethyl-L-cysteine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

(2R)-3-(carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H19NO6S/c22-18(23)11-28-10-17(19(24)25)21-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1

InChI Key

XBOWICHXMBVKIH-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Fmoc S Carboxymethyl L Cysteine Integration

Optimized Fmoc-Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) utilizing the fluorenylmethyloxycarbonyl (Fmoc) protecting group is the predominant method for assembling peptides. nih.gov The successful incorporation of Fmoc-S-carboxymethyl-L-cysteine requires careful consideration of coupling efficiency and the mitigation of potential side reactions.

Considerations for Efficient Amino Acid Coupling

The efficiency of the amide bond formation, or coupling, is paramount in SPPS to ensure high-yield synthesis of the target peptide. The process involves the activation of the carboxyl group of the incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain attached to the solid support. bachem.com

Several coupling reagents have been developed to enhance the efficiency and reduce side reactions. bachem.com For the incorporation of cysteine derivatives, carbodiimide-based activation methods are often recommended to avoid racemization. nih.gov The choice of coupling reagent and additives can significantly impact the outcome of the synthesis.

Key Coupling Reagents and Additives in Fmoc-SPPS:

Reagent/AdditiveFunctionKey Characteristics
HATU Coupling ReagentHighly efficient, but can promote racemization with some amino acids. bachem.comnih.gov
HBTU Coupling ReagentSimilar to HATU, widely used but also carries a risk of racemization. nih.gov
DIPCDI/HOBt Coupling Reagent/AdditiveCarbodiimide-based method with an additive that helps to suppress racemization. nih.gov
COMU Coupling ReagentA modern, highly efficient reagent with reduced risk of side reactions compared to older reagents. bachem.com
PyBOP Coupling ReagentA non-toxic alternative to BOP with effective coupling properties. bachem.com

This table provides a summary of common coupling reagents and their general characteristics in the context of Fmoc-SPPS.

Research has shown that for cysteine derivatives, coupling methods such as BOP/HOBt/TMP or DIPCDI/HOBt with short preactivation times can yield minimal racemization. nih.gov The choice of solvent also plays a role, with less polar solvents like a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) sometimes being preferable to neat DMF. nih.gov

Mitigation of Undesired Side Reactions (e.g., Racemization, β-Elimination)

The integration of cysteine derivatives into a peptide chain is susceptible to specific side reactions, namely racemization and β-elimination.

Racemization: This process involves the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of L- and D-isomers. Cysteine derivatives are particularly prone to racemization during activation and coupling, especially when using phosphonium (B103445) or uronium-based coupling reagents. nih.govnih.gov Strategies to minimize racemization include:

Avoiding Preactivation: Eliminating the preactivation step when using reagents like HBTU or HATU can significantly reduce racemization levels. nih.gov

Choice of Base: Using a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine), instead of more common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), can suppress racemization. nih.govnih.gov

Solvent Selection: Employing less polar solvent systems, such as a 1:1 mixture of CH2Cl2 and DMF, can be beneficial. nih.gov

Carbodiimide Activation: Utilizing carbodiimide-based coupling methods is a known strategy to avoid cysteine racemization. nih.gov

β-Elimination: This side reaction can occur with C-terminal cysteine residues, particularly during the base-catalyzed removal of the Fmoc group in subsequent cycles. ucl.ac.uk The use of a trityl (Trt) protecting group on the cysteine side chain, as opposed to an acetamidomethyl (Acm) group, has been shown to reduce the extent of this side reaction, especially when an adjacent residue is serine or threonine. bachem.com

Solution-Phase Synthesis Approaches and Yield Optimization

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides or when specific manipulations are required. The use of the S-phenylacetamidomethyl (Phacm) protecting group for cysteine has been demonstrated in solution synthesis. psu.edu Optimizing yield in solution-phase synthesis involves careful control of reaction conditions, purification of intermediates at each step, and strategic selection of protecting groups to ensure solubility and prevent side reactions.

Orthogonal Protection Schemes for Cysteine Residues in Fmoc Chemistry

The synthesis of complex peptides, especially those containing multiple cysteine residues intended for specific disulfide bond formation, relies heavily on orthogonal protection schemes. ucl.ac.ukrsc.org Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others. rsc.org

Comparative Analysis with Diverse S-Protecting Groups (e.g., Trityl, Acetamidomethyl, Diphenylmethyl, Phenylacetamidomethyl)

A variety of S-protecting groups are available for cysteine, each with distinct properties and deprotection conditions, making them suitable for different synthetic strategies. sigmaaldrich.comrsc.org

Protecting GroupAbbreviationDeprotection ConditionsKey Features
Trityl TrtMild acid (e.g., TFA). sigmaaldrich.comresearchgate.netCommonly used in Fmoc-SPPS; labile to standard cleavage conditions. sigmaaldrich.com Can be removed without affecting existing disulfide bonds. researchgate.net
Acetamidomethyl AcmMercury(II) acetate (B1210297), silver(I) salts, or iodine. researchgate.netpeptide.comStable to acidic and basic conditions used in both Boc and Fmoc chemistries. peptide.com Useful when the peptide needs to be cleaved from the resin with the S-protecting group intact. peptide.com
Diphenylmethyl DpmHigher concentrations of TFA (up to 90%). rsc.orgFills a niche between weakly acid-labile groups like Trt and strongly acid-labile groups. rsc.org Attenuates cysteine racemization compared to Trt. rsc.org Orthogonal to Trt and Mmt. rsc.org
Phenylacetamidomethyl PhacmPenicillin G Acylase (enzymatic). ucl.ac.ukpsu.edursc.orgOrthogonal to common acid- and base-labile protecting groups. psu.edursc.org Allows for deprotection under mild, neutral pH conditions. psu.edu

This table provides a comparative overview of common S-protecting groups for cysteine in peptide synthesis.

The Trityl (Trt) group is a standard choice for routine synthesis of peptides with free thiols, as it is conveniently removed during the final trifluoroacetic acid (TFA) cleavage from the resin. sigmaaldrich.comontosight.ai

The Acetamidomethyl (Acm) group offers stability to the conditions of both Boc and Fmoc synthesis, allowing for the isolation of the S-protected peptide after cleavage from the resin. researchgate.netpeptide.com Its removal requires specific reagents like mercury(II) acetate or iodine. peptide.comresearchgate.net

The Diphenylmethyl (Dpm) group provides an intermediate level of acid lability, being stable to the low concentrations of TFA used for removing very acid-labile groups like Mmt, but cleavable with higher TFA concentrations. rsc.orgnih.gov This property makes it valuable for the regioselective formation of disulfide bonds. sigmaaldrich.com It has also been shown to reduce racemization during coupling compared to the Trt group. rsc.org

The Phenylacetamidomethyl (Phacm) group is unique in its enzymatic removal by penicillin G acylase. psu.edunih.gov This provides a high degree of orthogonality, allowing for selective deprotection under very mild and specific conditions, which is particularly advantageous in the synthesis of complex peptides with multiple disulfide bridges. psu.edursc.org

Selective Deprotection Protocols for Multi-Cysteine Peptides

The synthesis of peptides with multiple, defined disulfide bonds requires a strategic combination of orthogonal S-protecting groups. bachem.comrsc.org By selecting groups that can be removed under different conditions, specific pairs of cysteine residues can be deprotected and oxidized to form disulfide bridges in a controlled manner. ucl.ac.uk

For example, a combination of Cys(Trt) and Cys(Acm) can be used. The Trt group is removed with TFA during cleavage from the resin, allowing for the formation of the first disulfide bond. Subsequently, the Acm group on other cysteine residues can be removed using mercury(II) acetate or iodine to form the second disulfide bridge. peptide.com

Similarly, the combination of Dpm and Mmt protecting groups allows for the selective removal of the Mmt group with dilute TFA on the solid phase, leaving the Dpm group intact. sigmaaldrich.com The exposed thiols can then be oxidized to form the first disulfide bond.

The enzymatic deprotection of the Phacm group adds another layer of orthogonality, enabling even more complex and regioselective disulfide bond formation strategies. psu.edu

Electrochemical Synthesis Pathways for S-Carboxymethyl-L-cysteine Precursors

The integration of S-carboxymethyl-L-cysteine into larger peptide structures necessitates efficient and scalable methods for the synthesis of its precursors. Electrochemical approaches offer a green and highly controllable alternative to traditional chemical reduction methods for producing L-cysteine, the immediate precursor to S-carboxymethyl-L-cysteine. The primary electrochemical pathway involves the reduction of L-cystine at a cathode. This process can be integrated into a one-step synthesis of S-carboxymethyl-L-cysteine by conducting the reduction in the presence of a carboxymethylating agent.

The electrochemical reduction of the disulfide bond in L-cystine to yield two molecules of L-cysteine is a well-documented process. core.ac.ukcapes.gov.br This cathodic cleavage is highly efficient and avoids the use of metallic reducing agents like zinc or tin, thereby preventing contamination of the final product with metal ions and reducing the generation of saline effluents. core.ac.uk The process is typically carried out in an electrochemical cell where L-cystine, dissolved in an appropriate electrolyte, is reduced at the cathode.

A significant advancement in this area is the development of a one-step electrochemical synthesis of S-carboxymethyl-L-cysteine. core.ac.uk In this method, the electrochemical reduction of L-cystine to L-cysteine is performed in a basic medium containing monochloroacetate anions. As L-cysteine is formed at the cathode, it immediately reacts with the monochloroacetate in the same reaction vessel to produce S-carboxymethyl-L-cysteine. This streamlined process eliminates the need for separate reduction, isolation, and subsequent reaction steps, leading to increased efficiency and purity of the final product. core.ac.uk

The choice of electrode material and reaction conditions are critical factors that influence the yield and efficiency of the electrochemical synthesis. Various cathode materials have been investigated, with lead being a common choice due to its high hydrogen overpotential. core.ac.ukacs.org The optimization of parameters such as current density, substrate concentration, and the amount of charge passed is crucial for maximizing the conversion of L-cystine and the Faradaic efficiency of the process. acs.orgamazonaws.com

Detailed studies, including Design of Experiment (DoE) approaches, have been employed to systematically optimize the electrochemical reduction of L-cystine. acs.orgamazonaws.com These investigations have led to the development of robust processes with high product yields and current efficiencies, suitable for both laboratory and industrial-scale production. For instance, an industrial pilot synthesis demonstrated the viability of producing large quantities (14,000 kg) of S-carboxymethyl-L-cysteine with a final product purity exceeding 99.5%. core.ac.uk In this large-scale process, the electrolysis was deemed complete when the total electric charge passed was 115-125% of the theoretical 2 Faradays per mole of L-cystine. core.ac.uk

The table below summarizes key findings from various research efforts on the electrochemical synthesis of L-cysteine, the precursor for this compound.

ParameterValue/ConditionCell TypeScaleYield (%)Current Efficiency (%)Reference
Cathode Material LeadFlow-through parallel plateLaboratory-- acs.orgamazonaws.com
Anode Material Platinum-plated titaniumDivided cell with cation-selective membraneLaboratory9773 google.com
Catholyte L-cystine in hydrochloric acidDivided cell with cation-selective membraneLaboratory9773 google.com
Current Density 2000 A/m²Divided cell with cation-selective membraneLaboratory9773 google.com
Cathode Material Modified carbon felt-Industrial Pilot>99.5 (purity)- core.ac.uk
Reaction One-step: L-cystine reduction and carboxymethylation-Industrial Pilot>99.5 (purity)- core.ac.uk
Applied Charge 115-125% of theoretical-Industrial Pilot>99.5 (purity)- core.ac.uk
Cathode Material ZincBatch-type cellLaboratory->100 (due to chemical reduction) taylorfrancis.com
Cathode Material GraphiteBatch-type cellLaboratory-- taylorfrancis.com

Investigative Applications in Peptide and Protein Modification Research

Rational Design and De Novo Synthesis of Peptide Architectures

The de novo design and synthesis of peptides with specific structures and functions is a cornerstone of modern chemical biology. Fmoc-S-carboxymethyl-L-cysteine serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling precise control over the final peptide structure.

The strategic incorporation of this compound into peptide sequences is primarily driven by the need to prevent the formation of disulfide bonds. nih.govionsource.com The native thiol group of cysteine is highly reactive and readily oxidizes to form disulfide bridges, which can lead to undesired oligomerization or incorrect folding of synthetic peptides. rsc.org By employing this compound, the thiol group is permanently blocked, thus ensuring that the cysteine residue remains in its reduced form throughout the synthesis and subsequent applications. ionsource.com

This is particularly advantageous in the synthesis of peptides where a free sulfhydryl group is not desired or where the formation of specific disulfide bonds needs to be carefully controlled in a multi-cysteine peptide. The carboxymethyl group is stable under the conditions of Fmoc-based solid-phase peptide synthesis, including the repetitive basic treatments for Fmoc deprotection and the final acidic cleavage from the resin. luxembourg-bio.comnih.gov

The presence of the carboxymethyl group also introduces a negative charge at physiological pH, which can be strategically used to influence the peptide's solubility, conformational stability, and interaction with other molecules. This allows for the rational design of peptides with tailored physicochemical properties.

Table 1: Comparison of Cysteine Protecting Groups in Fmoc-SPPS

Protecting GroupChemical StructureKey FeaturesApplication Context
Carboxymethyl -CH₂COOHPermanent, introduces a negative charge, prevents disulfide bond formation.Synthesis of peptides where a free thiol is not desired; introduction of a stable negative charge.
Trityl (Trt) -C(C₆H₅)₃Acid-labile, removed during standard TFA cleavage.Routine synthesis of peptides with free thiol groups. sigmaaldrich.comnih.gov
Acetamidomethyl (Acm) -CH₂NHCOCH₃Stable to TFA, requires specific deprotection (e.g., iodine, silver salts).Orthogonal protection for sequential disulfide bond formation. nih.gov
tert-Butyl (tBu) -C(CH₃)₃Stable to TFA, requires strong acid or specific reagents for removal.Used when a protected cysteine is needed in the final peptide. nih.gov

The synthesis of peptides containing S-carboxymethyl-L-cysteine is instrumental for various biophysical and structural studies. The permanent modification of the cysteine residue simplifies the system under investigation by preventing conformational heterogeneity that can arise from disulfide bond formation or scrambling. ionsource.com This is particularly important for techniques like NMR spectroscopy and X-ray crystallography, where a homogenous sample is crucial for obtaining high-quality data.

Furthermore, the introduction of a carboxymethylated cysteine can serve as a mimic for certain post-translational modifications or to probe the functional role of a specific cysteine residue in a protein. By comparing the biophysical properties of the native peptide with its S-carboxymethylated analogue, researchers can gain insights into the importance of the thiol group for the peptide's structure, stability, and biological activity. nih.gov

The process of reduction and S-carboxymethylation is a standard procedure in protein chemistry to prepare proteins for enzymatic digestion and subsequent analysis by mass spectrometry, as it prevents the formation of disulfide-linked peptides that can complicate the interpretation of peptide maps. ionsource.com The use of this compound in SPPS allows for the direct synthesis of such modified peptides for use as standards or in model studies.

Advanced Bioconjugation Techniques Leveraging Cysteine Functionality

While the free thiol of cysteine is a common target for bioconjugation, the unique functionality of S-carboxymethyl-L-cysteine offers alternative strategies for the site-specific modification of peptides and proteins.

The carboxylic acid moiety of the S-carboxymethyl group provides a handle for site-specific labeling and modification through amide bond formation. This allows for the attachment of various molecules, such as fluorophores, biotin, or cross-linking agents, at a specific position within a peptide sequence. This approach is orthogonal to the more common thiol-based conjugation chemistries, providing greater flexibility in the design of complex bioconjugates. nih.gov

The general strategy involves the activation of the carboxymethyl group using standard peptide coupling reagents, followed by reaction with an amine-containing molecule. This method has been employed for the conjugation of synthetic peptides to carrier proteins, where the amount of incorporated peptide can be quantified by the release of S-carboxymethylcysteine upon acid hydrolysis. nih.gov

Table 2: Research Findings on Site-Specific Modification via Carboxymethylated Cysteine

Research AreaKey FindingSignificance
Peptide-Carrier Conjugation N-Bromoacetyl-containing peptides react with reduced carrier proteins to form stable thioether linkages. Acid hydrolysis releases S-carboxymethylcysteine, allowing for quantification of the peptide-to-protein ratio. nih.govProvides a method to quantify the extent of conjugation.
Fluorescent Labeling The unique reactivity of cysteine makes it a target for site-specific chemical modification. While typically targeting the thiol, the carboxymethyl group offers an alternative conjugation site. nih.govExpands the toolbox for protein labeling, allowing for dual-labeling strategies in combination with thiol-specific chemistries.
Peptide Cross-linking The carboxymethyl group can be activated to react with other nucleophiles, enabling the formation of covalent cross-links within or between peptide chains. nih.govmdpi.comUseful for studying protein-protein interactions and stabilizing peptide conformations.

The ability to site-specifically introduce a carboxylic acid group into a peptide via this compound is valuable for the development of chemical biology probes and imaging agents. nih.gov The carboxylate can act as a coordination site for metal ions, which is a key feature in the design of certain imaging agents, such as those for MRI or PET.

Furthermore, the carboxymethyl group can be used as a versatile linker to attach a wide range of functional moieties. For example, fluorescent dyes can be conjugated to the carboxymethylated cysteine to create probes for fluorescence resonance energy transfer (FRET) studies, which are used to measure distances and conformational changes in biomolecules. nih.govbiomart.cn The development of such probes is crucial for visualizing and understanding complex biological processes in real-time. rsc.org

Advanced glycation end products (AGEs) are a heterogeneous group of compounds formed through the non-enzymatic reaction of reducing sugars with proteins and lipids. nih.gov The accumulation of AGEs is implicated in aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. S-(carboxymethyl)cysteine (CMC) has been identified as a stable AGE formed from the reaction of glyoxal (B1671930), a dicarbonyl compound, with the thiol group of cysteine residues. nih.govresearchgate.net

Therefore, the incorporation of this compound into a peptide sequence via SPPS represents a direct and site-specific method for the synthesis of peptides containing this particular AGE. This allows researchers to create well-defined peptide models to study the structural and functional consequences of cysteine glycation.

This approach is analogous to the synthesis of peptides containing Nε-(carboxymethyl)lysine (CML), another major AGE, which is often accomplished using a pre-formed Fmoc-Lys(CML)-OH building block. sc.eduwikipedia.orgmdpi.com By using this compound, specific questions about the impact of cysteine-derived AGEs on protein structure, enzyme activity, and receptor binding can be addressed with high precision.

Chemoenzymatic Protein Semisynthesis and Chemical Ligation Approaches

The synthesis of large proteins is a formidable challenge that often cannot be met by direct solid-phase peptide synthesis (SPPS) alone. Chemoenzymatic semisynthesis and chemical ligation techniques have emerged as powerful strategies to construct large protein molecules by joining smaller, more manageable peptide segments. Fmoc-protected cysteine derivatives are central to many of these approaches, particularly in native chemical ligation (NCL).

NCL is a cornerstone of chemical protein synthesis that enables the joining of two unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.gov This method allows for the assembly of large proteins from smaller, synthetically accessible pieces.

In the realm of segment condensation, particularly for the synthesis of proteins from multiple peptide fragments, the temporary protection of the N-terminal cysteine of an internal peptide segment is crucial to control the sequence of ligation events. The Fmoc group has been effectively utilized for this purpose. nih.govnih.gov A powerful strategy involves using an Fmoc-protected N-terminal cysteine on a peptide segment that also contains a C-terminal thioester. This Fmoc-cysteine-thioester fragment serves as a key building block for multi-segment, one-pot ligation strategies. nih.govresearchgate.net

The research findings indicate that the Fmoc group is stable under the conditions required to generate peptide thioesters from precursors like peptide hydrazides. nih.govnih.gov This compatibility is a significant advantage of the Fmoc-based strategy. osti.gov The process for a three-segment ligation can be summarized as follows:

The first ligation occurs between a peptide thioester (Segment A) and a second peptide (Segment B) which has an unprotected N-terminal cysteine.

The resulting larger peptide (Segment A-B) now has a new N-terminal cysteine.

The Fmoc group on the N-terminus of the third peptide segment (Segment C), which is a thioester, is then removed. This deprotection is typically achieved rapidly (e.g., in under 7 minutes) using a piperidine (B6355638) solution. nih.govnih.govresearchgate.net

The newly deprotected N-terminal cysteine of Segment C then reacts with the C-terminal thioester of the growing peptide chain (Segment A-B) in a second NCL reaction, yielding the final full-length protein.

Parameter Description Relevance in Segment Condensation Reference
N-terminal Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)Temporarily masks the N-terminal cysteine of an internal peptide segment, allowing for controlled, sequential ligations. nih.govnih.gov
Peptide Segment A Peptide with a C-terminal thioesterThe N-terminal fragment in the initial ligation reaction. nih.gov
Peptide Segment B Peptide with an N-terminal Fmoc-cysteine and a C-terminal thioesterThe internal fragment. The Fmoc group prevents premature self-ligation or reaction. nih.gov
Peptide Segment C Peptide with an N-terminal cysteineThe C-terminal fragment in the final ligation step. nih.gov
Fmoc Deprotection Reagent Typically 20% piperidine in an aqueous bufferUsed for the rapid removal of the Fmoc group to expose the N-terminal cysteine for the next ligation step. nih.govresearchgate.net
Reaction Type Native Chemical Ligation (NCL)Forms a native peptide bond between the C-terminal thioester of one fragment and the N-terminal cysteine of another. nih.govnih.gov

Functionalization of Nanomaterial Surfaces for Research Platforms

The modification of nanomaterial surfaces with biomolecules is a rapidly growing field, aiming to create hybrid materials for applications in sensing, diagnostics, and drug delivery. The inherent properties of both the nanomaterial and the biomolecule can be synergistically combined. While direct research on the use of this compound for nanomaterial functionalization is limited, studies involving similar Fmoc-amino acids provide a strong basis for understanding the underlying mechanisms.

Non-covalent functionalization is an attractive method for modifying nanomaterials like carbon nanotubes (CNTs) because it preserves their desirable electronic and structural properties. The fluorenyl group of the Fmoc moiety is an aromatic system capable of engaging in π-π stacking interactions with the graphitic surface of carbon nanotubes.

Molecular dynamics simulations have been used to investigate the interactions between various Fmoc-amino acids and single-walled carbon nanotubes (SWNTs). These studies have shown that the aromatic groups of the Fmoc-amino acids establish π-π interactions with the SWNT surface, leading to the adsorption of the molecules onto the nanotube. This weak interaction is characterized as physisorption and leads to only minor and predictable changes in the electronic structure of the host nanotube.

In these simulations, Fmoc-derivatives with more aromatic groups in their side chains exhibited a higher degree of π-π interactions with other adsorbed molecules. This can lead to the formation of stacked, multilayer coatings on the nanotube surface. The Fmoc group itself is a primary anchor to the nanotube surface, initiating this self-assembly process.

A major challenge in the application of many nanomaterials, particularly carbon nanotubes, in biological systems is their inherent hydrophobicity and tendency to aggregate in aqueous environments. Non-covalent functionalization with amphiphilic molecules like Fmoc-amino acids can significantly improve their dispersion and stability in biological mimic systems, such as water.

Once the Fmoc-amino acid is adsorbed onto the CNT surface via π-π stacking, its more polar amino acid and carboxyl groups are exposed to the solvent. This creates a new, more hydrophilic surface on the nanotube, which can improve its dispersibility in water. Studies have shown that a more effective coating of the nanotube with Fmoc-amino acids leads to better stability in water.

Rigorous Analytical Techniques for Research Characterization and Quantification

High-Resolution Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and analysis of Fmoc-S-carboxymethyl-L-cysteine from complex mixtures, ensuring its suitability for downstream applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of this compound. The most frequently encountered impurities in the synthesis of Fmoc-amino acids are the result of a Lossen-type rearrangement, and it is crucial that analytical methods can resolve these from the primary compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode of analysis, typically employing a C18 stationary phase.

The mobile phase composition is a critical parameter in achieving optimal separation. A common approach involves a gradient elution with a mixture of an aqueous solvent containing an acid modifier and an organic solvent. For instance, a mobile phase system consisting of 0.1% trifluoroacetic acid (TFA) in water (Eluent A) and 0.1% TFA in acetonitrile (B52724) (Eluent B) has been shown to be effective for the analysis of Fmoc-amino acids. google.comscirp.org The gradient elution allows for the separation of compounds with a wide range of polarities. The detection is typically performed using a UV detector, as the fluorenylmethoxycarbonyl (Fmoc) group exhibits strong absorbance at specific wavelengths, commonly 262 nm or 280 nm. scirp.orggoogle.com

For preparative purposes, HPLC can be scaled up to isolate pure this compound from reaction mixtures. nih.gov By carefully selecting the column dimensions and mobile phase conditions, it is possible to obtain highly pure fractions of the desired compound, which is essential for applications like solid-phase peptide synthesis where the purity of the building blocks directly impacts the quality of the final peptide. nih.gov

Table 1: Representative HPLC Parameters for Fmoc-Amino Acid Analysis

ParameterConditionSource(s)
Column Sinochrom ODS-BP (C18) google.com
Mobile Phase A 0.1% Trifluoroacetic Acid in Water google.comscirp.org
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile google.comscirp.org
Elution Gradient google.comscirp.org
Flow Rate 1.0 - 2.0 mL/min google.com
Detection UV at 220 nm, 262 nm, or 280 nm google.comscirp.orggoogle.com
Column Temperature Room Temperature google.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to much faster analysis times without compromising separation efficiency. This is particularly advantageous for high-throughput screening and quality control processes.

The principles of separation in UPLC are similar to HPLC, relying on reversed-phase chromatography. However, the reduced particle size necessitates instrumentation capable of handling higher backpressures. A turnkey solution for amino acid analysis using UPLC involves pre-column derivatization followed by separation on an ACQUITY UPLC system. youtube.com While a specific UPLC method for this compound is not extensively detailed in the literature, the methods developed for other amino acids can be readily adapted. The migration of an established HPLC method to a UPLC system, such as the ACQUITY Premier Binary System, can provide exceptional precision for challenging gradients and increased speed for high-throughput analysis. waters.com The AccQ•Tag™ Ultra Chemistry, which involves pre-column derivatization, allows for fast, reliable, and reproducible amino acid quantification. waters.com

Pre-column Derivatization Strategies for Enhanced Detection (e.g., 9-Fluorenylmethyl Chloroformate)

While the Fmoc group itself provides a strong UV chromophore, pre-column derivatization strategies can be employed to enhance detection sensitivity and selectivity, especially when analyzing the underivatized S-carboxymethyl-L-cysteine or its metabolites. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), the same reagent used to introduce the protecting group. researchgate.net This converts primary and secondary amines into highly fluorescent derivatives, allowing for detection at much lower concentrations. researchgate.net

A notable strategy for the analysis of cysteine-containing compounds involves the protection of the thiol (-SH) group prior to derivatization of the amino group. For instance, the -SH group of cysteine can be protected with dithio-dipropionic acid (DTDPA) before derivatization with FMOC-Cl. google.com This prevents potential side reactions and ensures a clean derivatization of the amino functionality, leading to a more accurate and reproducible analysis by RP-HPLC. google.com

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide invaluable information about the molecular structure, mass, and quantitative concentration of this compound.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Adduct Identification

Mass spectrometry is a powerful tool for the unambiguous confirmation of the molecular mass of this compound. The expected monoisotopic mass of this compound (C₂₀H₁₉NO₆S) is 401.0933 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of such non-volatile compounds, typically generating the protonated molecule [M+H]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Interaction Studies

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of this compound. This method leverages the strong ultraviolet absorbance of the fluorenylmethoxycarbonyl (Fmoc) protecting group. A common procedure involves the cleavage of the Fmoc group using a base, such as 20% piperidine (B6355638) in dimethylformamide (DMF). nih.gov The released dibenzofulvene-piperidine adduct exhibits a strong absorbance maximum at approximately 301 nm, with a molar extinction coefficient that has been reported to be in the range of 7100 to 8100 L·mol⁻¹·cm⁻¹. nih.gov By measuring the absorbance of this solution and applying the Beer-Lambert law, the amount of Fmoc-amino acid can be accurately quantified. nih.govthermofisher.com It has been suggested that measuring the absorbance at a shallower band around 289.8 nm can reduce the impact of wavelength accuracy and lead to a more precise determination. nih.gov

This quantitative UV-Vis method is particularly useful for determining the loading of Fmoc-amino acids on solid-phase synthesis resins. nih.govthermofisher.com

Table 2: Parameters for Quantitative UV-Vis Analysis of Fmoc-Amino Acids

ParameterValue/ConditionSource(s)
Cleavage Reagent 20-30% Piperidine in DMF nih.govthermofisher.com
Analyte Dibenzofulvene-piperidine adduct nih.gov
Wavelength (λmax) ~301 nm or ~289.8 nm nih.gov
Molar Extinction Coefficient (ε) at ~301 nm 7100 - 8100 L·mol⁻¹·cm⁻¹ nih.gov
Molar Extinction Coefficient (ε) at ~289.8 nm 6089 L·mol⁻¹·cm⁻¹ nih.gov

Furthermore, UV-Vis spectroscopy can be employed to study the interactions of this compound with other molecules. Changes in the UV-Vis spectrum, such as shifts in the maximum absorbance wavelength (λmax) or changes in absorbance intensity, can indicate the formation of a complex between the analyte and another species. For instance, the interaction of L-cysteine capped nanoparticles with bovine serum albumin has been successfully investigated using spectroscopic methods. rsc.org Similar approaches could be adapted to study the non-covalent interactions of this compound in various environments.

Quantitative Amino Acid Analysis in Complex Research Matrices

The precise quantification of amino acids and their derivatives in complex biological matrices, such as plasma and urine, is crucial for various research applications, including pharmacokinetic studies, metabolism research, and the investigation of disease biomarkers. The analysis of S-carboxymethyl-L-cysteine, often in its derivatized form as this compound, in such matrices presents analytical challenges due to the presence of numerous interfering substances. Overcoming these challenges requires the development and validation of robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and commonly employed methods for this purpose.

The derivatization of S-carboxymethyl-L-cysteine with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a widely used strategy to enhance its detectability. nih.gov FMOC-Cl reacts with the primary amino group of S-carboxymethyl-L-cysteine to form a highly fluorescent derivative, this compound. nih.gov This allows for sensitive detection using fluorescence detectors, which offer high selectivity and reduce interference from non-fluorescent matrix components. nih.govscispace.com

A significant advantage of using FMOC derivatization is that the methods can often be performed without extensive liquid extraction steps, and the process can be automated using HPLC autosamplers. nih.gov This improves sample throughput and reproducibility. Such methods have been successfully applied to determine S-carboxymethyl-L-cysteine and its metabolites in human urine and plasma samples, aiding in studies such as the investigation of the pharmacogenetic polymorphism of S-oxidation. nih.gov

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a well-established technique for the quantification of Fmoc-derivatized amino acids. The method involves the separation of the this compound from other sample components on a reversed-phase HPLC column, followed by its detection by a fluorescence detector.

Detailed research has led to the development of validated HPLC-FLD methods for the analysis of amino acids, including cysteine derivatives, in complex biological samples. scispace.com The validation of these methods is critical to ensure the reliability of the research findings and is performed according to established guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scispace.comnih.gov

The following table summarizes typical parameters for a validated HPLC-FLD method for the analysis of Fmoc-derivatized amino acids, which would be applicable for this compound.

ParameterValue/Description
Derivatization Reagent9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a borate (B1201080) buffer
Chromatographic ColumnReversed-phase C18 column
Mobile PhaseGradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow RateTypically 0.8 - 1.5 mL/min
Fluorescence DetectionExcitation: ~260 nm, Emission: ~315 nm
Analysis TimeGenerally under 20 minutes for baseline resolution of multiple amino acids. scispace.com

The performance of such methods is demonstrated through rigorous validation, with key metrics presented in the table below.

Validation ParameterTypical Performance
Linearity (r²)> 0.998 nih.gov
Accuracy (% Recovery)Typically within 95-105%
Precision (% RSD)Intra-day and inter-day precision typically < 5%
Limit of Detection (LOD)Low micromolar to nanomolar range, depending on the specific analyte and matrix
Limit of Quantification (LOQ)Low micromolar to nanomolar range, depending on the specific analyte and matrix

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative and complementary technique for the quantitative analysis of amino acids in complex matrices. scite.ainih.gov It offers superior selectivity and sensitivity compared to HPLC-FLD and can often be performed without derivatization, simplifying sample preparation. youtube.com However, for certain applications, derivatization can still be beneficial for improving chromatographic separation and ionization efficiency. nih.gov

In the context of S-carboxymethyl-L-cysteine, LC-MS/MS methods have been developed for its direct quantification in human plasma. scite.ai These methods are characterized by short analysis times and high throughput. For instance, a method with a total running time of 2.0 minutes for the determination of carbocysteine (B602091) (S-carboxymethyl-L-cysteine) in human plasma has been reported. scite.ai

The principle of LC-MS/MS involves the separation of the target analyte by HPLC, followed by its ionization (e.g., by electrospray ionization - ESI) and detection by a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. nih.gov

The following table outlines typical parameters for an LC-MS/MS method for the analysis of S-carboxymethyl-L-cysteine.

ParameterValue/Description
Chromatographic ColumnReversed-phase C18 or mixed-mode column
Mobile PhaseGradient elution with a mixture of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol)
Ionization ModePositive or Negative Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
Internal StandardA stable isotope-labeled analogue of the analyte is often used for accurate quantification. nih.gov

The validation of LC-MS/MS methods involves assessing similar parameters to HPLC-FLD methods, with a strong emphasis on matrix effects, which can influence the ionization efficiency of the analyte.

Fundamental Biochemical and Mechanistic Studies

Mechanistic Investigations of Formation in Glycation Processes

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of advanced glycation end products (AGEs). These products are implicated in aging and the pathology of various diseases. The cysteine residue in proteins is susceptible to modification by reactive dicarbonyl species that are byproducts of carbohydrate metabolism.

S-carboxymethyl-L-cysteine (CMC) is recognized as an advanced glycation end product that forms from the modification of the free sulfhydryl group of cysteine by specific alpha-dicarbonyl compounds. nih.gov The primary pathway for CMC formation involves the reaction of cysteine with glyoxal (B1671930). nih.govresearchgate.net Glyoxal, a highly reactive two-carbon dicarbonyl, is produced in vivo through processes like lipid peroxidation and sugar degradation. nih.gov It reacts readily with the nucleophilic thiol group of a cysteine residue, leading to the formation of a stable S-carboxymethyl adduct.

Similarly, methylglyoxal (B44143), a three-carbon dicarbonyl byproduct of glycolysis, reacts with cysteine to form S-carboxyethyl-L-cysteine (CEC). nih.govnih.gov While both reactions are significant, the reaction of glyoxal with lysine (B10760008) residues to form Nε-(carboxymethyl)lysine (CML) and with arginine to form Nω-(carboxymethyl)arginine (CMA) are also major events in glycation chemistry. nih.govnih.gov Studies have shown that in diabetes mellitus, the aldehydes glyoxal and methylglyoxal modify free amino groups of lysine and arginine as well as the sulfhydryl groups of cysteine, leading to the formation of various AGEs. nih.gov

The formation of these adducts is a complex process. For instance, the reaction of methylglyoxal with cysteine can initially form a reversible hemithioacetal, which can then be converted to more stable products. nih.gov The presence of these reactive dicarbonyls creates a competitive environment where various amino acid residues are modified, contributing to the complex landscape of AGEs found in biological systems.

The non-enzymatic modification of cysteine residues to form S-carboxymethyl-L-cysteine has significant consequences for protein integrity and function. The accumulation of AGEs, including CMC on proteins, is associated with cellular and tissue damage, contributing to the complications of diseases like diabetes. nih.gov For example, elevated plasma levels of both CMC and CEC have been observed in patients with diabetes and are positively correlated with the albumin-creatinine ratio, an indicator of diabetic nephropathy. nih.gov This suggests that the glycation of cysteine residues in proteins plays a role in the etiology of diabetic complications. nih.gov

The modification of a cysteine thiol group, which is often crucial for a protein's catalytic activity, redox sensing, or structural disulfide bonds, can lead to a loss or alteration of its biological function. researchgate.net This disruption of protein integrity underlines the pathological consequences of glycation. In research, understanding these modifications is critical. For example, in vitro models using glyoxal to induce the formation of CML and other AGEs in bone matrix have been developed to study the effects of glycation on tissue properties. nih.gov These models demonstrate that glyoxal is a potent glycation agent, capable of significantly altering protein structure and function. nih.gov

Utility in Proteomics Workflows for Protein Quantification and Identification Standards

In the field of proteomics, the precise quantification and identification of proteins and their post-translational modifications are paramount. Fmoc-S-carboxymethyl-L-cysteine and the underlying CMC structure are integral to these workflows.

The most common application involves the use of iodoacetic acid to irreversibly alkylate the thiol groups of cysteine residues, converting them to S-carboxymethylcysteine. nih.gov This procedure is a standard step in many proteomics sample preparation protocols. It serves two main purposes:

Preventing Disulfide Bond Formation: By capping the reactive thiol groups, unwanted disulfide bond formation, which can complicate protein digestion and analysis, is prevented.

Quantification: This alkylation step is crucial for quantitative redox proteomics. In methods like CysQuant, native free thiols are first blocked with a "light" isotopic version of an alkylating agent (like iodoacetamide). Then, reversibly oxidized cysteines (e.g., those in disulfide bonds) are reduced and subsequently labeled with a "heavy" isotopic version of the agent. The ratio of heavy to light signals in the mass spectrometer allows for the precise quantification of the oxidation state of specific cysteine sites. researchgate.netnih.gov

Fmoc-protected amino acids, including various cysteine derivatives like Fmoc-Cys(Trt)-OH, are the foundational building blocks for the solid-phase peptide synthesis (SPPS) of peptide standards. sigmaaldrich.compeptide.com These synthetic peptides, which can be designed to include S-carboxymethylcysteine at specific positions, are essential as internal standards in mass spectrometry-based proteomics. They allow for absolute quantification of proteins and their modifications by comparing the signal of the endogenous peptide to that of the known quantity of the spiked-in synthetic standard.

Comparative Biochemical Analysis with Structurally Related Cysteine Derivatives (e.g., S-(2-Carboxyethyl)-L-cysteine)

A comparative analysis between S-carboxymethyl-L-cysteine (CMC) and its close structural homolog, S-(2-carboxyethyl)-L-cysteine (β-CEC), reveals significant similarities in their biochemical properties. nih.gov β-CEC differs from CMC only by the presence of an additional methylene (B1212753) group in its side chain. nih.govnih.gov

FeatureS-carboxymethyl-L-cysteine (CMC)S-(2-Carboxyethyl)-L-cysteine (β-CEC)Reference
Origin Forms endogenously from the reaction of glyoxal and cysteine.Found naturally in some plants, such as those of the legume family. Can also form from exposure to acrylonitrile (B1666552) or acrylamide. nih.govresearchgate.net
Cytotoxicity Not acutely cytotoxic in renal tubular epithelial cells.Not acutely cytotoxic in renal tubular epithelial cells. nih.govresearchgate.net
Antioxidant Pathway Activates the antioxidant Nrf2 pathway at high concentrations.Activates the antioxidant Nrf2 pathway at high concentrations. nih.govresearchgate.net
Antioxidant Activity Exhibits antioxidant properties.Exhibits antioxidant activities comparable to CMC in chemical assays. nih.gov

This table is based on data from studies comparing the biochemical effects of S-carboxymethyl-L-cysteine (carbocisteine) and S-(2-carboxyethyl)-L-cysteine.

Research has demonstrated that these two molecules share not only structural but also functional resemblances. researchgate.net In studies using renal tubular epithelial cells, neither CMC nor β-CEC was found to be acutely cytotoxic. nih.gov Both compounds were capable of activating the Nrf2 antioxidant response pathway, suggesting a role in cellular defense against oxidative stress. nih.govnih.gov Furthermore, in a chemical assay for oxidative DNA degradation, β-CEC showed antioxidant capabilities that were comparable to those of CMC. nih.gov This close similarity suggests that dietary exposure to β-CEC from legumes could potentially elicit similar biochemical effects as endogenously formed or therapeutically administered CMC. nih.govresearchgate.net

Q & A

Q. What is the role of the Fmoc and carboxymethyl groups in Fmoc-S-carboxymethyl-L-cysteine during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling stepwise elongation of peptides. The S-carboxymethyl group protects the thiol side chain of cysteine, preventing oxidation or undesired disulfide bond formation during synthesis. After synthesis, the Fmoc group is removed with piperidine, while the carboxymethyl group is typically cleaved under acidic or reductive conditions depending on the target application. This dual protection ensures controlled incorporation of cysteine residues into peptides .

Q. How is this compound synthesized and purified for research use?

Synthesis involves alkylation of L-cysteine with bromoacetic acid under basic conditions (pH 8–9) to introduce the carboxymethyl group, followed by Fmoc protection using Fmoc-Cl in a mixed solvent system (e.g., dioxane/water). Purification is achieved via reversed-phase HPLC or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed by HPLC, and enantiomeric excess (>99.8%) is verified by chiral chromatography .

Q. What analytical methods are critical for characterizing this compound?

Key methods include:

  • HPLC : To assess purity and detect byproducts (e.g., using a C18 column with acetonitrile/water gradients).
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
  • NMR spectroscopy : To verify structural integrity (e.g., ¹H NMR for Fmoc aromatic protons at δ 7.3–7.8 ppm).
  • Chiral analysis : To ensure absence of D-enantiomers, which could disrupt peptide folding .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in automated SPPS?

Low coupling efficiency may arise from steric hindrance due to the carboxymethyl group. Optimization strategies include:

  • Activation reagents : Use HBTU/HOBt or Oxyma Pure with DIC for improved activation.
  • Extended coupling times : 60–90 minutes instead of 30 minutes.
  • Double coupling : Repeat the coupling step for difficult sequences.
  • Solvent choice : DMF or NMP with 0.1 M HOBt to enhance solubility. Monitor efficiency via Kaiser or chloranil tests .

Q. How to resolve contradictions in disulfide bond formation data when using S-carboxymethyl-protected cysteine?

Discrepancies may arise from incomplete deprotection or oxidation conditions. To address this:

  • Deprotection validation : Use Ellman’s assay to confirm free thiols after cleavage.
  • Controlled oxidation : Employ glutathione redox buffers (e.g., GSH/GSSG) for folding studies.
  • Analytical cross-check : Compare HPLC and MS data with circular dichroism (CD) to confirm disulfide connectivity.
  • Reductive alkylation controls : Use iodoacetamide to block free thiols and prevent scrambling .

Q. What are the stability considerations for this compound under long-term storage?

Degradation occurs via hydrolysis of the Fmoc group or oxidation of the carboxymethyl-protected thiol. Best practices include:

  • Storage : 2–10°C in airtight, desiccated containers under nitrogen.
  • Stability monitoring : Regular HPLC checks for new peaks (e.g., Fmoc hydrolysis products at δ 4.2–4.4 ppm in ¹H NMR).
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMF before use .

Q. How does the carboxymethyl group influence cysteine reactivity compared to other S-protecting groups (e.g., Acm, Trt)?

The carboxymethyl group:

  • Stability : Resists TFA cleavage (unlike Trt) but is less stable to bases than Acm.
  • Orthogonality : Compatible with Fmoc SPPS but requires reductive cleavage (e.g., TCEP) post-synthesis.
  • Applications : Preferred for peptides requiring post-synthetic modifications (e.g., conjugation via free carboxylate). Comparative studies using model peptides (e.g., oxytocin analogs) can validate group-specific reactivity .

Methodological Tables

Q. Table 1: Comparison of S-Protecting Groups for Cysteine in SPPS

Protecting GroupCleavage ConditionsStabilityApplications
S-CarboxymethylTFA/TCEP (pH 3–4)Base-sensitiveConjugation-ready peptides
S-AcmI₂/MeOHAcid-stableOxidative folding studies
S-TrtTFA (95%)Base-sensitiveHigh-yield SPPS

Q. Table 2: Troubleshooting Low Coupling Efficiency

IssueSolutionValidation Method
Steric hindranceDouble coupling, HOBt/DIC activationKaiser test
Poor solubilitySwitch to NMP, add 0.1 M HOBtHPLC monitoring
Incomplete Fmoc deprotectionExtend piperidine treatment time (2 × 5 min)UV absorbance at 301 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.